1-(2-Methylstyryl)naphthalene
Description
1-(2-Methylstyryl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a styryl group (a vinylbenzene moiety) bearing a methyl group at the 2-position of the benzene ring. This structure combines the extended π-conjugation of naphthalene with the steric and electronic effects of the styryl substituent.
However, its environmental persistence and toxicity profile remain understudied compared to simpler naphthalene derivatives like 1-methylnaphthalene or 2-methylnaphthalene .
Properties
Molecular Formula |
C19H16 |
|---|---|
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-[(E)-2-(2-methylphenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C19H16/c1-15-7-2-3-8-16(15)13-14-18-11-6-10-17-9-4-5-12-19(17)18/h2-14H,1H3/b14-13+ |
InChI Key |
JFYOSUYIDPDIAI-BUHFOSPRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Methylstyryl)naphthalene typically involves the reaction of 2-methylstyrene with naphthalene under specific conditions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the product .
Chemical Reactions Analysis
1-(2-Methylstyryl)naphthalene undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-Methylstyryl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methylstyryl)naphthalene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence various biological pathways, including those involved in cell signaling and metabolism . The compound’s ability to undergo electrophilic aromatic substitution also plays a role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Table 1. Physicochemical Properties of Selected Naphthalene Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Log P (Octanol-Water) | Key Structural Features |
|---|---|---|---|---|---|
| Naphthalene | C₁₀H₈ | 128.17 | 218 | 3.30 | Unsubstituted PAH |
| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 245 | 3.87 | Methyl group at position 1 |
| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 241 | 3.82 | Methyl group at position 2 |
| 1-(2-Bromoethyl)naphthalene | C₁₂H₁₁Br | 235.12 | 213 (at 100 mmHg) | ~4.2 (estimated) | Bromoethyl substituent |
| This compound | C₁₉H₁₆ | 244.34 | Not reported | ~5.0 (estimated) | Styryl group with 2-methyl substitution |
Key Observations:
- Substituent Effects : The styryl group in this compound introduces steric bulk and extended conjugation, likely increasing hydrophobicity (higher Log P) compared to methyl or bromoethyl derivatives .
- Thermal Stability : Methylnaphthalenes exhibit higher boiling points than unsubstituted naphthalene due to increased molecular weight and van der Waals interactions. The styryl derivative’s boiling point is expected to exceed 300°C, though experimental data are lacking .
Toxicological Profiles
Table 2. Comparative Toxicity of Naphthalene Derivatives
Mechanistic Insights:
- Methylnaphthalenes are metabolized via cytochrome P450 enzymes to epoxides and diols, which mediate toxicity in hepatic and renal tissues .
Environmental Fate and Bioaccumulation
- Persistence : Methylnaphthalenes exhibit moderate environmental persistence (half-life ~2–14 days in water). The styryl derivative’s larger size and hydrophobicity may enhance bioaccumulation in lipid-rich tissues .
- Degradation Pathways : Microbial degradation of methylnaphthalenes occurs via dioxygenase-mediated ring cleavage. The styryl group’s vinyl linkage may resist biodegradation, leading to longer environmental retention .
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